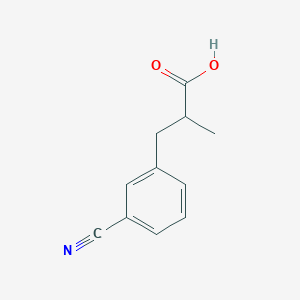
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride and acrylic acid, followed by hydrolysis of the condensate . The reaction typically requires a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production of this compound often involves microbial production techniques. Microorganisms such as Escherichia coli and Klebsiella pneumoniae are engineered to produce this compound through metabolic pathways . Optimization of fermentation conditions and metabolic engineering approaches are employed to enhance yield and productivity.
化学反应分析
Types of Reactions
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may produce an alcohol.
科学研究应用
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the biosynthesis of various biologically active compounds.
Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Industry: It is utilized in the production of biodegradable plastics and other value-added chemicals.
作用机制
The mechanism of action of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with enzymes and proteins involved in cellular signaling and metabolism, thereby exerting its effects on various biological processes.
相似化合物的比较
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological properties offer promising therapeutic applications.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
3-(3-hydroxypyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(10)1-2-7(11)3-4-8-5-7/h8,11H,1-5H2,(H,9,10) |
InChI 键 |
IHOHRFFNGHTJKB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
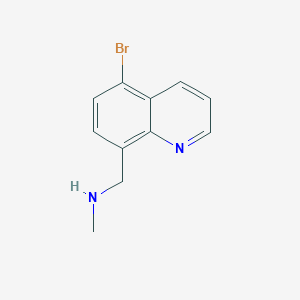
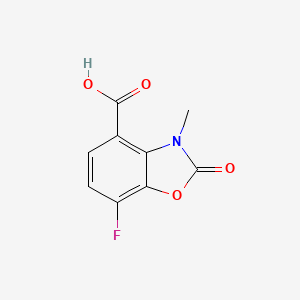
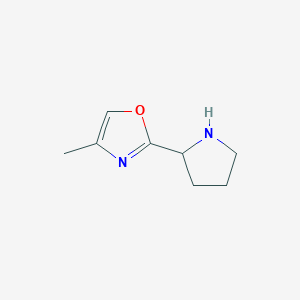
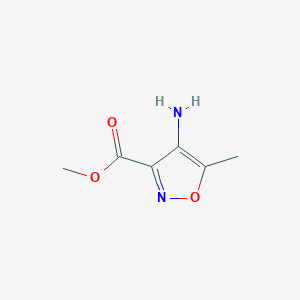
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
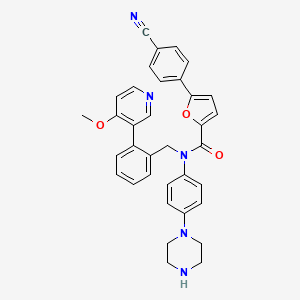
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
